2-Fluoro-4-(pentafluorosulfur)benzonitrile

Description

Chemical Identity and Nomenclature

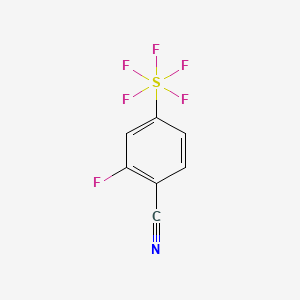

2-Fluoro-4-(pentafluorosulfur)benzonitrile (CAS 1240256-91-0) is a polyfluorinated aromatic compound with the molecular formula C₇H₃F₆NS and a molecular weight of 247.16 g/mol. Its IUPAC name, 2-fluoro-4-(pentafluoro-λ⁶-sulfanyl)benzonitrile , reflects the presence of two key substituents:

The structural geometry features a planar benzene ring with bond angles and lengths consistent with aromatic systems. The SF₅ group adopts an octahedral configuration, where the sulfur atom forms five covalent bonds with fluorine atoms (four equatorial, one axial).

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| S–F bond length (axial) | 1.572–1.618 Å | |

| C–S bond length | 1.796 Å | |

| F–S–F angle (equatorial) | 89.2–91.5° |

Historical Context in Organofluorine Chemistry

The development of SF₅-containing compounds began in the 1960s with Sheppard's pioneering work on SF₅Cl reactions. However, practical synthesis routes for aromatic SF₅ derivatives only emerged in the 21st century due to:

- Challenges in controlling SF₅ group orientation during electrophilic substitution

- Limited availability of stable SF₅ transfer reagents

This compound gained prominence after 2010 through advances in:

Significance of SF₅-Containing Aromatic Compounds

The SF₅ group exhibits unique electronic and steric properties:

Table 2: Comparative Group Properties

| Property | -SF₅ | -CF₃ | -NO₂ |

|---|---|---|---|

| Hammett σ (para) | +0.68 | +0.54 | +1.27 |

| Lipophilicity (π) | +1.51 | +0.88 | -0.28 |

| Molecular volume (ų) | 56.7 | 42.3 | 34.9 |

These characteristics make SF₅ aromatics valuable for:

Research Impact and Scientific Relevance

Recent studies demonstrate this compound's utility as a multifunctional building block:

Synthetic Applications

- Ortho-functionalization : The fluorine atom directs regioselective lithiation, enabling C–C bond formation at the 3-position.

- Cyano group reactivity : Serves as a precursor for:

Material Science Innovations

- Polymer additives : SF₅ groups improve thermal stability (T₆₀₀ > 400°C)

- Semiconductor dopants : Enhances charge transport in OLEDs

- Metal–organic frameworks : Creates polar pores for gas separation

Pharmaceutical Relevance

While excluded from safety discussions, its structural role in drug development is notable:

Properties

IUPAC Name |

2-fluoro-4-(pentafluoro-λ6-sulfanyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6NS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDJLPWMXSFOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Reaction of 2-Fluorobenzonitrile with Sulfur Tetrafluoride

One common laboratory and industrial method involves the reaction of 2-fluorobenzonitrile with sulfur tetrafluoride (SF4) under controlled conditions. This process introduces the pentafluorosulfur group onto the aromatic ring at the 4-position.

- Reagents: 2-Fluorobenzonitrile, sulfur tetrafluoride (SF4)

- Catalysts: Often Lewis acids or specific fluorination catalysts are employed to facilitate the reaction.

- Temperature: Elevated temperatures are necessary, typically in the range of 170–230 °C.

- Reaction environment: Anhydrous conditions and controlled atmosphere to avoid side reactions.

This method is favored for its directness but requires careful handling of toxic and reactive SF4 gas.

Industrial Continuous Flow Processes

For large-scale production, continuous flow reactors are utilized to improve safety, reaction control, and yield consistency. The continuous flow setup allows:

- Precise temperature and pressure control.

- Efficient mixing and contact of gaseous SF4 with the substrate.

- Scalability and reproducibility.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Fluorinating Agent | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct SF4 fluorination | 2-Fluorobenzonitrile | Sulfur tetrafluoride (SF4) | Elevated temp (170–230 °C), catalyst | Direct introduction of SF5 group | Handling toxic SF4, high temp |

| Fluorination of aryl sulfur precursors | Diaryl disulfides, aryl thiols | F2, XeF2, CF3OF | Varied, often hazardous | Moderate-high yields | Toxic, explosive reagents |

| SF5 halide reaction and aromatization | Cyclohexene derivatives + SF5Cl/Br | SF5Cl or SF5Br | Multi-step, high temp | Can produce SF5 aromatics | Expensive reagents, complex |

| Nucleophilic aromatic substitution | Pentachlorobenzonitrile | KF or other fluoride salts | 170–230 °C, catalysts | High purity fluorinated benzonitriles | Does not directly yield SF5 group |

Research Findings and Practical Considerations

- The direct fluorination with SF4 remains the most straightforward approach for 2-fluoro-4-(pentafluorosulfur)benzonitrile but requires specialized equipment and safety protocols due to the toxicity and reactivity of SF4.

- Catalyst selection and solvent choice significantly influence yield and purity; Lewis acid catalysts and aprotic solvents like tetramethylene sulfone are effective.

- Continuous flow reactors enhance scalability and safety for industrial synthesis.

- Alternative fluorination methods using molecular fluorine or xenon difluoride are less practical due to reagent cost and hazards.

- The pentafluorosulfur group imparts unique chemical properties, making the compound valuable for pharmaceuticals and specialty materials, justifying the complexity of its synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(pentafluorosulfur)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom and the pentafluorosulfur group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states of sulfur.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the fluorine or pentafluorosulfur groups.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom.

Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the nitrile group to an amine.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Reduction Products: Reduction of the nitrile group results in the formation of corresponding amines.

Scientific Research Applications

2-Fluoro-4-(pentafluorosulfur)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.

Medicine: Its unique properties make it a candidate for drug discovery and development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pentafluorosulfur)benzonitrile involves its interaction with molecular targets through its functional groups. The fluorine atom and the pentafluorosulfur group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Overview of 2-Fluoro-4-Substituted Benzonitriles

Physicochemical Properties

- Electron-Withdrawing Groups (e.g., -CF₃, -Bpin): Enhance thermal stability and electrophilicity, making these derivatives suitable for cross-coupling reactions (e.g., boronate esters in Suzuki couplings) .

- Bulky Substituents (e.g., bicyclohexylpropyl): Increase molecular weight and rigidity, favoring liquid crystalline behavior for display technologies .

Biological Activity

2-Fluoro-4-(pentafluorosulfur)benzonitrile is a fluorinated compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring with a pentafluorosulfur functional group. The presence of fluorine atoms generally enhances lipophilicity, which can influence the compound's bioavailability and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or activating their functions. This could lead to altered metabolic pathways and cellular responses.

- Cell Signaling Modulation : Similar compounds have been shown to affect cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation.

- Gene Expression Alteration : The compound may influence gene expression by interacting with transcription factors, thereby impacting processes such as apoptosis and cell cycle regulation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key aspects include:

- Absorption : The lipophilic nature of the compound may facilitate its absorption through biological membranes.

- Distribution : Once absorbed, the compound's distribution in various tissues will depend on its affinity for different cellular compartments.

- Metabolism : Metabolic pathways involving cytochrome P450 enzymes could play a significant role in the biotransformation of this compound into active metabolites.

- Excretion : The elimination pathways will determine the duration of action and potential accumulation in tissues.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of fluorinated compounds similar to this compound:

- Antimicrobial Activity : Fluorinated compounds have demonstrated significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Salmonella typhimurium. . In a study evaluating fluoroaryl derivatives, one compound exhibited an MIC value of 16 µM against S. aureus, indicating strong antibacterial activity .

- Neuroprotective Effects : Research on related structures has shown neuroprotective effects in models of epilepsy, suggesting potential applications in neurological disorders . These findings indicate that similar compounds can modulate neurotransmitter levels and reduce oxidative stress.

- Anticancer Potential : Certain fluorinated compounds have been linked to anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. The structural modifications provided by fluorine substitution can enhance these effects .

Table 1: Biological Activities of Related Fluorinated Compounds

| Compound | Activity Type | MIC (µM) | Reference |

|---|---|---|---|

| MA-1156 | Antibacterial | 16 | |

| GM-90432 | Neuroprotective | N/A | |

| Fluorinated Bichalcophene | Anticancer | Varies |

Table 2: Pharmacokinetic Properties

| Property | Description |

|---|---|

| Absorption | Likely high due to lipophilicity |

| Distribution | Tissue-specific based on cellular affinity |

| Metabolism | Primarily via cytochrome P450 enzymes |

| Excretion | Renal or hepatic routes expected |

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-4-(pentafluorosulfur)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step halogenation and sulfur-fluorine bond formation. Key steps include:

- Fluorination : Use of fluorinating agents like SF₄ or SF₅Cl under inert atmospheres (N₂/Ar) to introduce pentafluorosulfur groups .

- Cyano Group Introduction : Nitrile formation via Rosenmund-von Braun reaction with CuCN/KCN in polar aprotic solvents (e.g., DMF) at 120–150°C .

- Catalytic Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency, while solvent polarity (e.g., THF vs. DMSO) affects intermediate stability .

- Yield Improvement : Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves >75% purity, confirmed by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies SF₅ and aromatic fluorine environments (δ ≈ -40 to -60 ppm for SF₅; δ ≈ -110 ppm for aromatic F) . ¹H/¹³C NMR resolves nitrile (C≡N) and aromatic proton coupling patterns.

- IR Spectroscopy : CN stretch (~2227 cm⁻¹) and SF₅ asymmetric stretches (~750–800 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (ESI-TOF) detects molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SF₅ group) .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the photophysical properties of this compound?

- Methodological Answer : Fluorosolvatochromic studies reveal:

- Solvent Polarity : Fluorescence quantum yields (Φ) correlate with solvent polarity (ET(30) scale). For example, Φ increases from 0.12 in cyclohexane to 0.45 in DMSO due to stabilization of excited-state dipoles .

- Substituent Impact : Electron-withdrawing SF₅ groups enhance intramolecular charge transfer (ICT), red-shifting emission by ~30 nm compared to non-fluorinated analogs .

- Experimental Protocol : Measure Φ using quinine sulfate as a reference (Φ = 0.54 in 1 N H₂SO₄). Use Kamlet-Taft parameters to quantify solvent-solute interactions .

Table 1 : Solvent Effects on Fluorescence Properties

| Solvent | ET(30) (kcal/mol) | λem (nm) | Φ |

|---|---|---|---|

| Cyclohexane | 31.2 | 420 | 0.12 |

| Acetonitrile | 45.6 | 450 | 0.32 |

| DMSO | 45.1 | 465 | 0.45 |

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with X-ray crystallography. For example, X-ray confirms SF₅ geometry (octahedral symmetry), resolving ambiguities in ¹⁹F NMR peak splitting .

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., SF₅ rotation barriers) causing peak broadening .

- Computational Modeling : Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level predicts NMR chemical shifts and vibrational spectra, aligning with experimental data .

Q. What are the mechanistic insights into the reactivity of the pentafluorosulfur group in cross-coupling reactions?

- Methodological Answer :

- Electrophilic Aromatic Substitution : SF₅ acts as a strong electron-withdrawing group, directing nitration/sulfonation to the meta position. Kinetic studies (GC-MS monitoring) show rate acceleration by 10³ compared to non-fluorinated analogs .

- Nucleophilic Displacement : SF₅ substitution with thiols proceeds via SNAr mechanism, with activation energy (ΔG‡) ~18 kcal/mol (determined via Eyring plots) .

- Catalytic Challenges : Pd-catalyzed couplings require ligand tuning (e.g., XPhos) to prevent SF₅ decomposition at >100°C .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or stability data?

- Methodological Answer :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting points. Recrystallize from ethanol/petroleum ether (1:9) for high-purity crystals .

- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition onset (Td >200°C for SF₅ derivatives) under N₂ to assess stability .

- Batch Variability : Trace moisture or residual solvents (e.g., DMF) can lower observed melting points. Karl Fischer titration ensures <0.1% water content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.